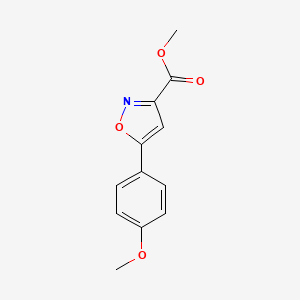

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Vue d'ensemble

Description

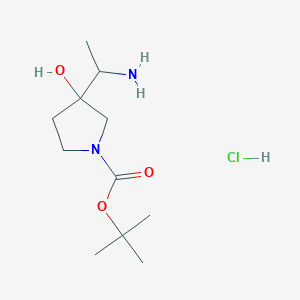

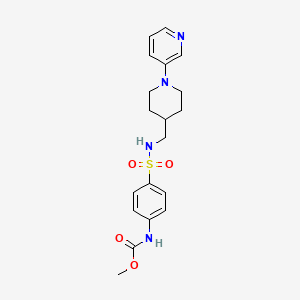

“Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate” is a chemical compound with the linear formula C12H11NO4 . It is a heterocyclic compound, specifically an isoxazole, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COc1ccc(cc1)-c2cc(no2)C(=O)OC . The InChI key for this compound is LSTUYMFZYOAFGT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a solid compound . The molecular weight of this compound is 219.2 . It appears as white crystals . The melting point is between 177-183 °C . It should be stored at 0-8°C .Applications De Recherche Scientifique

Synthesis of Derivatives

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is pivotal in synthesizing various isoxazole- and oxazole-derivatives. The Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles to produce isoxazole-4-carboxylic esters and amides demonstrates the compound's utility in creating structurally diverse molecules. This process showcases the flexibility in generating compounds with potential applications in drug development and materials science (Serebryannikova et al., 2019).

Biological Activity

The compound serves as a precursor for synthesizing derivatives with observed biological activities. For instance, the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties from Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, a structurally related compound, highlights its potential in creating therapeutically relevant entities. The derivatives demonstrated a synergistic effect when used with standard antitumor drugs, suggesting applications in enhancing chemotherapy efficacy (Kletskov et al., 2018).

Material Science and Corrosion Inhibition

In material science, derivatives of this compound have been evaluated as corrosion inhibitors for metals. Studies on pyrazole derivatives, including those structurally related to this compound, have shown significant efficacy in protecting mild steel against corrosion in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Yadav et al., 2015).

Safety and Hazards

“Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Orientations Futures

The future directions for “Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate” could involve further exploration of its potential biological activities and applications in drug discovery, given the significance of isoxazole moieties in many commercially available drugs . Additionally, the development of more eco-friendly and cost-effective synthetic routes for isoxazoles, including this compound, could be another area of future research .

Propriétés

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTUYMFZYOAFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231988 | |

| Record name | Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807686 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

425609-97-8 | |

| Record name | Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425609-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)